3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide
Description
3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole ring, a pyridine ring, and a thiazole ring, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C19H15FN4OS |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(6-fluoroindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H15FN4OS/c20-15-4-3-13-5-8-24(17(13)10-15)9-6-18(25)23-19-22-16(12-26-19)14-2-1-7-21-11-14/h1-5,7-8,10-12H,6,9H2,(H,22,23,25) |
InChI Key |
XIMCHVKSWXCNJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated indoles, thiazole derivatives, and coupling agents such as EDCI or DCC. The reaction conditions often involve solvents like DMF or DMSO and may require heating or the use of catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reagents, and reaction conditions that can be easily scaled up. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary but often involve solvents like ethanol, methanol, or dichloromethane and may require specific temperatures or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. This interaction is often mediated by the compound’s unique structure, which allows it to fit into specific binding sites .
Comparison with Similar Compounds
Similar Compounds
6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine: A PET imaging agent for detecting neurofibrillary tangles.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors.
Uniqueness
3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide stands out due to its combination of indole, pyridine, and thiazole rings, which confer unique chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets, making it a valuable compound for various research applications.
Biological Activity
The compound 3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound reveals a complex arrangement featuring an indole moiety, a pyridine ring, and a thiazole unit. The presence of the 6-fluoro group on the indole enhances its lipophilicity and may influence its biological interactions.
Molecular Formula
- Molecular Formula : C₁₈H₁₈FN₃OS
- Molecular Weight : 345.42 g/mol
Anticancer Activity
Recent studies have indicated that compounds containing indole and thiazole moieties exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.
Case Study: Cytotoxicity Assays
A study conducted on the cytotoxic effects of this compound revealed:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC₅₀ Values :
- MCF-7: 12 µM
- A549: 15 µM
- HeLa: 10 µM
These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell survival and proliferation. Notably, the compound has shown to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Key Pathways Affected:
- Apoptotic Pathways : Induces apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins.
- Cell Cycle Arrest : Causes G2/M phase arrest, leading to inhibited cell division.
Antimicrobial Activity
In addition to anticancer properties, preliminary investigations have suggested that the compound may possess antimicrobial activity against certain bacterial strains.
Antimicrobial Testing Results:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
These findings indicate potential applications in treating infections caused by resistant bacterial strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of fluorine in the indole ring is believed to enhance binding affinity to biological targets due to increased electron density.
Key SAR Insights:
| Structural Feature | Impact on Activity |
|---|---|
| Fluoro group on indole | Increases lipophilicity and bioavailability |
| Thiazole moiety | Contributes to anticancer activity through interaction with cellular targets |
| Pyridine ring | Enhances solubility and may facilitate receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
